Differential Lipophilicity and Predicted Pharmacokinetic Behavior vs. 2-Bromo-3-fluoroprop-1-ene
The target compound 3-bromo-2-fluoroprop-1-ene possesses a lower computed lipophilicity (XLogP3-AA = 1.5) compared to its positional isomer 2-bromo-3-fluoroprop-1-ene (XLogP3-AA = 1.7) [1][2]. This difference, while numerically small, is significant in medicinal chemistry where even minor changes in logP can substantially alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its off-target binding potential [1][2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 2-Bromo-3-fluoroprop-1-ene (CAS 53531-46-7); XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP = -0.2 |
| Conditions | Computed by XLogP3 3.0 software (PubChem release) |
Why This Matters
This difference allows medicinal chemists to proactively tune the lipophilicity of their lead series during fragment growth, a key parameter for optimizing drug-likeness and oral bioavailability.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10920585, 3-Bromo-2-fluoroprop-1-ene. Retrieved April 23, 2026. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85835345, 2-Bromo-3-fluoroprop-1-ene. Retrieved April 23, 2026. View Source
